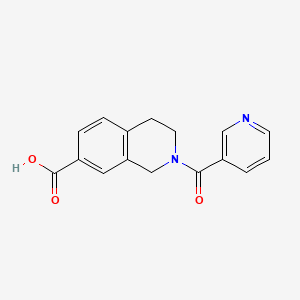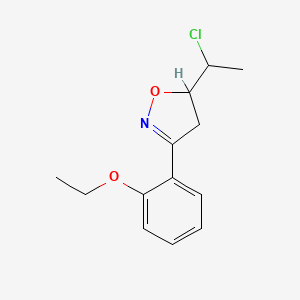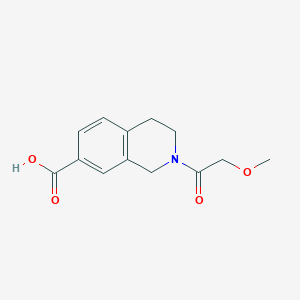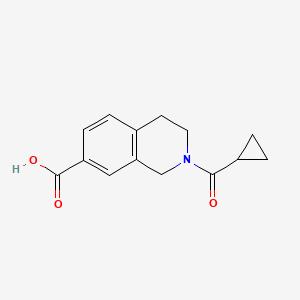
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid, also known as PDIC, is a synthetic compound with a unique chemical structure. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PDIC belongs to the class of isoquinoline-7-carboxylic acids, which are known for their diverse biological activities.
Mécanisme D'action
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid exerts its biological effects by binding to specific target proteins and modulating their activity. It has been shown to inhibit the activity of protein kinases such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), which play a crucial role in cell signaling pathways. This compound also inhibits the activity of cyclooxygenases (COX) and phosphodiesterases (PDE), which are involved in the production of inflammatory mediators and cyclic nucleotides, respectively. This compound has been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It has been reported to inhibit the growth and proliferation of several cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid offers several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yield. This compound has been extensively studied for its biological activities, and its mechanism of action is well understood. This compound has been found to exhibit a wide range of biological activities, making it a potential candidate for drug discovery and development.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound may exhibit cytotoxicity at high concentrations, which may limit its use in cell-based assays. This compound may also exhibit poor solubility in aqueous solutions, which may limit its use in in vivo studies.
Orientations Futures
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential applications in drug discovery and development. One future direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety. Another future direction is to explore the potential of this compound as a lead compound for the development of novel therapeutics for various diseases such as cancer, inflammation, and viral infections. This compound can also be used as a tool compound to study the role of specific target proteins in various biological processes. Overall, this compound offers a promising avenue for future research in drug discovery and development.
Méthodes De Synthèse
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid can be synthesized by the reaction of 3-cyano-4-methoxybenzoic acid with 3-aminopyridine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been reported to inhibit the activity of several enzymes such as protein kinases, cyclooxygenases, and phosphodiesterases. It has also been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(13-2-1-6-17-9-13)18-7-5-11-3-4-12(16(20)21)8-14(11)10-18/h1-4,6,8-9H,5,7,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSILJZQROEYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7627758.png)
![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7627766.png)
![(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-methylbutanoic acid](/img/structure/B7627775.png)


![2-[[(5-Bromo-2-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B7627788.png)





![3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7627827.png)

